
4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a dimethylamine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a catalyst, such as acetic acid or a base like sodium ethoxide, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the pure compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE can be compared with other similar compounds, such as:
- N,1-diphenyl-4,5-dihydro-1H- 1benzothiepino[5,4-c]pyrazole-3-carboxamide : Known for its antimicrobial and antitumor activities .
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- : Used as a vasodilator and has various pharmacological applications .
The uniqueness of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE lies in its specific structural features and the resulting biological activities, which may differ from those of its analogues.
Propiedades
Fórmula molecular |
C23H23N3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3/c1-25(2)20-15-13-18(14-16-20)22-17-23(19-9-5-3-6-10-19)26(24-22)21-11-7-4-8-12-21/h3-16,23H,17H2,1-2H3 |
Clave InChI |
RLZQREWJMDDKOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10885021.png)
![5-(1,3-Benzodioxol-5-yl)-2-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10885022.png)
![1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine](/img/structure/B10885026.png)
![N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885040.png)
![(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
![3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885050.png)
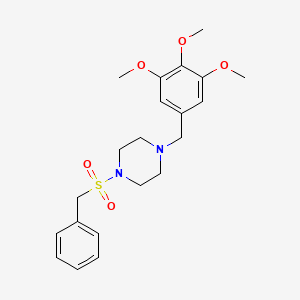
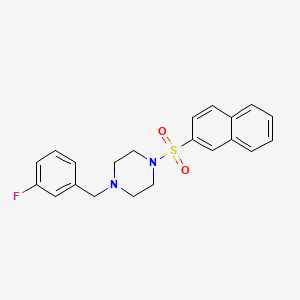
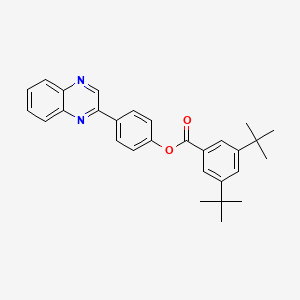
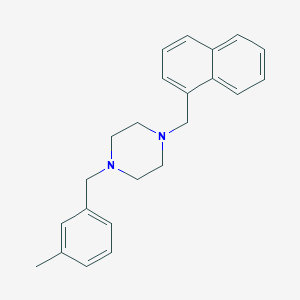
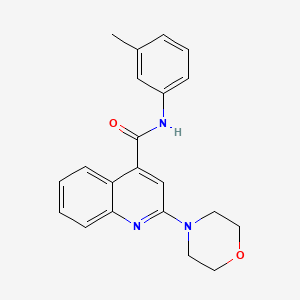
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
methanone](/img/structure/B10885110.png)
